(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
Overview
Description
“(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a compound with the molecular formula C6H9ClN2O2 . It is a potential neurotoxin and a radioactive histamine metabolite .
Synthesis Analysis
The synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for the synthesis of zoledronic acid, has been reported in a practical two-step direct method .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered imidazole ring, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.6 . The compound’s density is 1.3±0.1 g/cm3 .Scientific Research Applications
Neuroprotective and Antiepileptic Applications
- Antiepileptic Effects : Imidazole derivatives, such as YM872, have been shown to possess significant antiepileptogenic and anticonvulsant effects, particularly in models of epilepsy like the rat amygdala kindling model. These compounds suppress fully kindled seizures and retard the development of kindling, indicating their potential as antiepileptogenic drugs (Hara et al., 2006).
Cardiovascular Research
- Hypotensive Properties : Certain imidazole compounds, such as TCS-80, have been synthesized for their hypotensive properties, acting through α2-adrenergic and I1-imidazoline receptors to decrease blood pressure and heart rate. The cardiovascular effects of these compounds suggest a significant mediation by I1-imidazoline receptors (Boblewski et al., 2016).
Analgesic and Anti-Inflammatory Applications
- Analgesic Activity : Imidazoleacetic acid derivatives have been evaluated for their analgesic and anti-inflammatory activities. For instance, a series of imidazo[1,2-b]pyridazine-2-acetic esters and acids demonstrated significant analgesic activity, comparable to other imidazo[1,2-b]pyridazine analogs, highlighting their potential in pain management (Luraschi et al., 1995).
Neuropharmacology and Brain Receptor Interaction
- AMPA Receptor Antagonism : YM872, an imidazole derivative, acts as a selective and highly water-soluble AMPA receptor antagonist, offering neuroprotective effects against focal cerebral ischemia in models like halothane-anesthetized cats. This compound significantly reduces the volume of ischemic damage, supporting its therapeutic potential in acute stroke treatment (Takahashi et al., 1998).
Renal and Hepatic Fibrosis
- Anti-Fibrotic Drug Potential : The pharmacokinetics and metabolism of novel ALK5 inhibitors like IN-1130, which contain imidazole derivatives, have been explored for their suppressive effects on renal and hepatic fibrosis, demonstrating significant bioavailability and tissue distribution conducive to effective oral anti-fibrotic therapy (Kim et al., 2008).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of chemical and biological properties and are used in the development of new drugs .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 1766 , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show a wide range of biological activities and are present in several commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug development.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLSFDSQQKOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-36-3, 30163-87-2 | |
Record name | (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.